molecular formula C12H17N3O3 B6272294 rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans CAS No. 1955531-71-1

rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans

Cat. No. B6272294
CAS RN: 1955531-71-1
M. Wt: 251.3
InChI Key:
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Description

Rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.3. The purity is usually 95.
BenchChem offers high-quality rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans involves the synthesis of the pyrazole ring, followed by the formation of the pyrrolidine ring and the carboxylic acid group. The final step involves the trans configuration of the compound.", "Starting Materials": [ "Ethyl acetoacetate", "1,5-dimethyl-1H-pyrazole-4-carboxaldehyde", "L-proline", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid", "a. Dissolve 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde in methanol", "b. Add sodium hydroxide and heat the mixture at reflux for 2 hours", "c. Cool the mixture and acidify with hydrochloric acid", "d. Collect the precipitate by filtration and wash with water", "e. Dry the product to obtain 1,5-dimethyl-1H-pyrazole-4-carboxylic acid", "Step 2: Synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylate", "a. Dissolve L-proline in water and add sodium bicarbonate", "b. Add ethyl acetoacetate and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid", "c. Heat the mixture at reflux for 24 hours", "d. Cool the mixture and extract with ethyl acetate", "e. Wash the organic layer with water and brine", "f. Dry the product with sodium sulfate and evaporate the solvent", "g. Purify the product by column chromatography to obtain ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylate", "Step 3: Synthesis of rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans", "a. Hydrolyze ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylate with sodium hydroxide", "b. Acidify the mixture with hydrochloric acid", "c. Collect the precipitate by filtration and wash with water", "d. Dry the product to obtain rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans" ] }

CAS RN

1955531-71-1

Product Name

rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, trans

Molecular Formula

C12H17N3O3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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